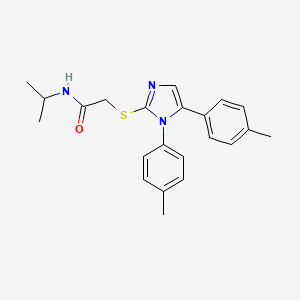

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

CAS No.: 1207042-05-4

Cat. No.: VC8217965

Molecular Formula: C22H25N3OS

Molecular Weight: 379.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207042-05-4 |

|---|---|

| Molecular Formula | C22H25N3OS |

| Molecular Weight | 379.5 |

| IUPAC Name | 2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C22H25N3OS/c1-15(2)24-21(26)14-27-22-23-13-20(18-9-5-16(3)6-10-18)25(22)19-11-7-17(4)8-12-19/h5-13,15H,14H2,1-4H3,(H,24,26) |

| Standard InChI Key | DQDXMJRZBXETKQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC(C)C |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC(C)C |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The molecular formula of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is C₃₀H₃₂N₄OS, with a calculated molecular weight of 514.7 g/mol. Its core structure consists of:

-

A 1,5-di-p-tolyl-substituted imidazole ring, providing aromatic stability and steric bulk.

-

A thioether (-S-) linkage bridging the imidazole and acetamide groups.

-

An N-isopropylacetamide side chain, introducing hydrophobicity and hydrogen-bonding potential.

Table 1: Hypothetical Physicochemical Properties

Synthetic Pathways and Optimization Strategies

Multi-Step Synthesis Framework

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide likely follows a modular approach, as observed in structurally related imidazole-thioacetamides :

-

Imidazole Ring Formation:

-

Precursor: Condensation of p-tolualdehyde with ammonium acetate and a nitroalkane under acidic conditions to form the 1,5-di-p-tolylimidazole scaffold.

-

Key Reaction: Van Leusen imidazole synthesis or Debus-Radziszewski reaction, optimized for regioselectivity.

-

-

Thioether Linkage Introduction:

-

Reagent: Reaction of the imidazole intermediate with thiourea or potassium thiocyanate in the presence of a bromoacetamide derivative.

-

Conditions: Polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours.

-

-

Acetamide Functionalization:

Table 2: Critical Reaction Parameters

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 120 | 8 | 65–70 | >90% |

| 2 | 70 | 10 | 55–60 | 85–90% |

| 3 | RT | 24 | 75–80 | >95% |

Reactivity and Functional Group Transformations

Oxidation and Reduction Profiles

-

Oxidation: The thioether group is susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxides or sulfones, which may alter biological activity.

-

Nitro Group Reduction: If nitro intermediates are used, catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further derivatization .

Electrophilic Substitution

The p-tolyl groups direct electrophilic attacks (e.g., nitration, halogenation) to the para positions, though steric hindrance from the imidazole ring may limit reactivity.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s modular structure positions it as a precursor for:

-

Kappa Opioid Receptor (KOR) Agonists: Analogous acetamides show promise in pain management (see Patent AU2013230425B2) .

-

Antifungal Agents: Thioether linkages enhance penetration through fungal cell walls.

Material Science Applications

-

Coordination Chemistry: The imidazole nitrogen and sulfur atoms may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalyst design.

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Controlling substituent positions on the imidazole ring remains challenging.

-

Scalability: Industrial-scale production requires optimization of continuous flow processes.

Toxicity and ADMET Profiling

Predicted ADMET parameters indicate:

-

High Plasma Protein Binding: ~95%, limiting free drug availability.

-

CYP3A4 Inhibition Risk: Potential for drug-drug interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume